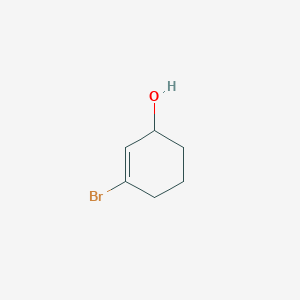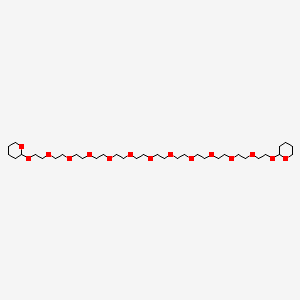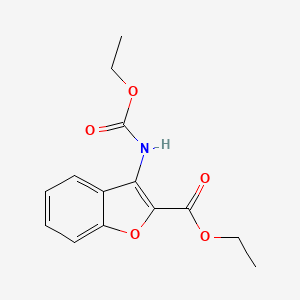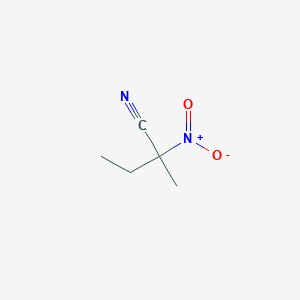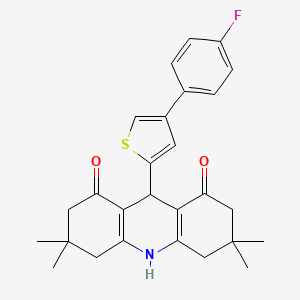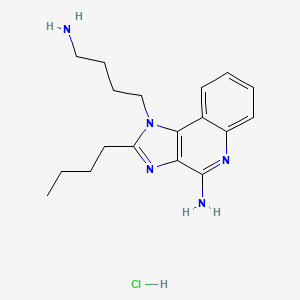
AXC-715 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AXC-715 hydrochloride is a compound known for its role as a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). It has a molecular formula of C18H26ClN5 and a molecular weight of 347.89 g/mol . This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .
Preparation Methods
The synthesis of AXC-715 hydrochloride involves several steps, starting from the appropriate precursors. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
AXC-715 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered functional groups .
Scientific Research Applications
AXC-715 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential modifications.
Biology: It serves as a tool to investigate the roles of TLR7 and TLR8 in immune responses.
Medicine: It is explored for its potential therapeutic applications, particularly in modulating immune responses and developing new treatments for inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents, particularly those targeting immune pathways
Mechanism of Action
AXC-715 hydrochloride exerts its effects by binding to and activating TLR7 and TLR8. These receptors are part of the innate immune system and play crucial roles in recognizing pathogens and initiating immune responses . Upon activation, these receptors trigger signaling pathways that lead to the production of cytokines and other immune mediators, thereby modulating the immune response .
Comparison with Similar Compounds
AXC-715 hydrochloride is unique in its dual agonist activity for TLR7 and TLR8, which distinguishes it from other compounds that may only target one of these receptors. Similar compounds include:
Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with similar applications in immunotherapy
This compound’s dual activity makes it particularly valuable in research and therapeutic applications where modulation of both TLR7 and TLR8 is desired .
Properties
Molecular Formula |
C18H26ClN5 |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H |
InChI Key |
ZTKBGQUHEQGVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


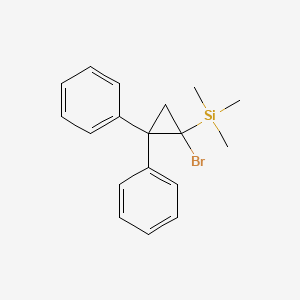
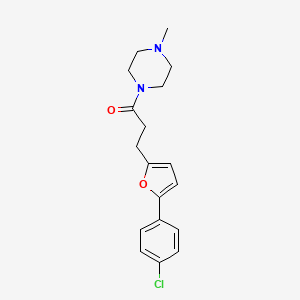

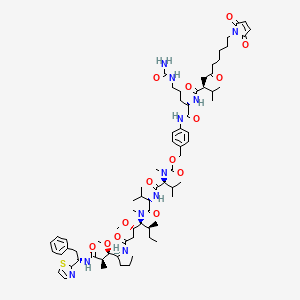
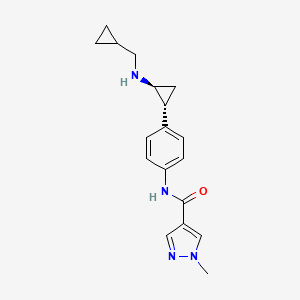
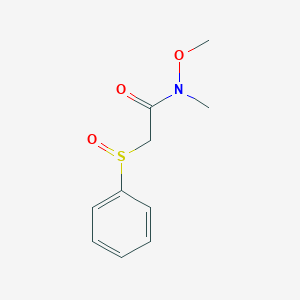

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
